molecular formula C13H10N2O4S2 B6702953 Methyl 2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-2-thiophen-3-ylacetate

Methyl 2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-2-thiophen-3-ylacetate

Cat. No.: B6702953
M. Wt: 322.4 g/mol
InChI Key: KLYRYSZLFGEWEP-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-2-thiophen-3-ylacetate is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-2-thiophen-3-ylacetate typically involves the cyclization of appropriate thiophene derivatives with hydrazides under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-2-thiophen-3-ylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-2-thiophen-3-ylacetate is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, compounds containing the oxadiazole ring are often investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, these compounds may be explored for their potential as therapeutic agents due to their ability to interact with various biological targets.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-2-thiophen-3-ylacetate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

  • 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)thiophene
  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)thiophene

Uniqueness

Methyl 2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-2-thiophen-3-ylacetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the thiophene rings and the oxadiazole moiety provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

methyl 2-(2-oxo-5-thiophen-2-yl-1,3,4-oxadiazol-3-yl)-2-thiophen-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S2/c1-18-12(16)10(8-4-6-20-7-8)15-13(17)19-11(14-15)9-3-2-5-21-9/h2-7,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYRYSZLFGEWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CSC=C1)N2C(=O)OC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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